![molecular formula C17H14N2O4 B14480690 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one CAS No. 64840-55-7](/img/structure/B14480690.png)
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxy derivatives: Formed by the substitution of the methoxy group.
科学的研究の応用
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-5-nitroisoquinolin-1(2H)-one
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
特性
CAS番号 |
64840-55-7 |
|---|---|
分子式 |
C17H14N2O4 |
分子量 |
310.30 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-5-nitroisoquinolin-1-one |
InChI |
InChI=1S/C17H14N2O4/c1-23-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19(21)22/h2-10H,11H2,1H3 |
InChIキー |
FFOHVVYDDIMUBB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
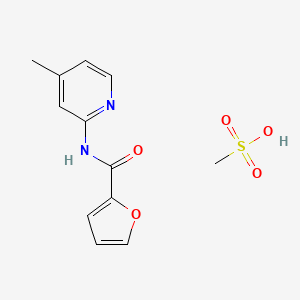


![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
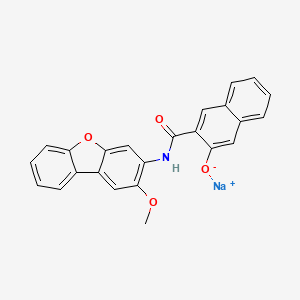
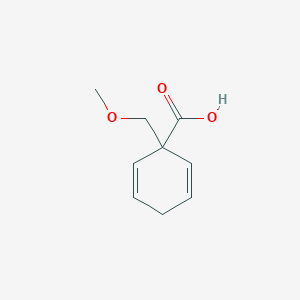
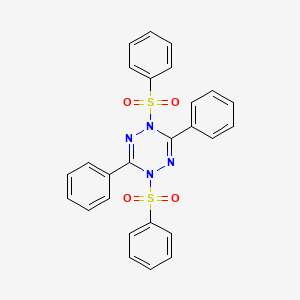
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
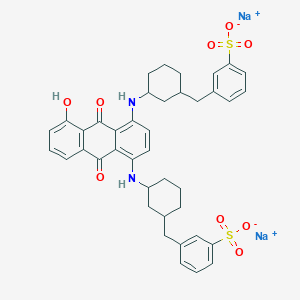
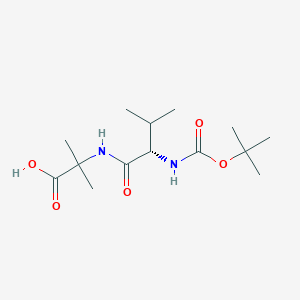
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)

